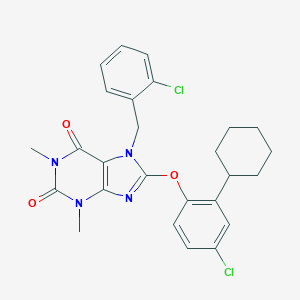![molecular formula C15H16N4O3 B313430 4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine](/img/structure/B313430.png)
4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a nitropyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine typically involves a multi-step process. One common method starts with the nitration of 2-aminopyridine to introduce the nitro group at the 5-position. This is followed by a coupling reaction with 4-(morpholin-4-yl)aniline under appropriate conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine (TEA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of halogenated derivatives or substituted phenyl/pyridine rings.
Scientific Research Applications
4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its anti-inflammatory and anti-tumor properties.
(5-Morpholin-4-yl(phenyl)methyl-1H-tetrazol-1-yl)acetic acid: Studied for its potential therapeutic applications.
4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]: Used in various chemical syntheses.
Uniqueness
4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine stands out due to its unique combination of a morpholine ring, phenyl group, and nitropyridine moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for diverse scientific applications.
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C15H16N4O3/c20-19(21)14-5-6-15(16-11-14)17-12-1-3-13(4-2-12)18-7-9-22-10-8-18/h1-6,11H,7-10H2,(H,16,17) |
InChI Key |
YPNZABNSQGNJRP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-(3,4-diethoxyphenyl)-2-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B313347.png)
![ethyl 2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B313348.png)
![ethyl 5-(3,4-diethoxyphenyl)-2-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B313349.png)
![N-(tert-butyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B313351.png)

![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B313354.png)
![METHYL 4-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]BENZOATE](/img/structure/B313355.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(2-ethoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B313357.png)
![2-(5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B313358.png)
![N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide](/img/structure/B313361.png)
![3-methyl-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B313364.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B313365.png)
![2-[(2E)-2-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B313371.png)
![2-[(2E)-2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B313372.png)
